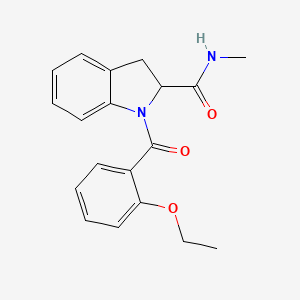

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

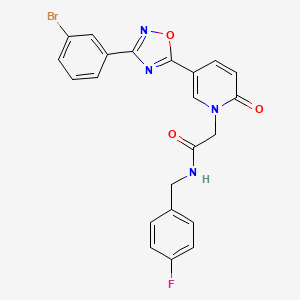

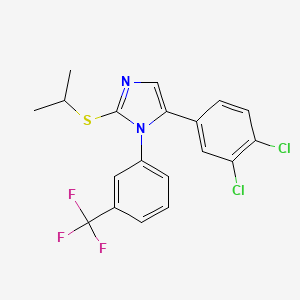

“N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide” is a compound that belongs to the quinoline class of organic compounds1. It has a molecular formula of C23H26N2O2 and a molecular weight of 362.4731.

Synthesis Analysis

The chemical compound is a versatile material used in scientific research. Its unique structure and properties make it suitable for various applications, such as drug discovery, organic synthesis, and medicinal chemistry2.Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzyl group attached to a tetrahydroquinoline ring, which is further connected to a dimethylbenzamide group. The presence of the 2-oxo group in the tetrahydroquinoline ring adds to the complexity of the structure1.Chemical Reactions Analysis

The compound is known for its potential applications in various fields of research and industry3. However, specific chemical reactions involving this compound are not readily available from the current search results.

Physical And Chemical Properties Analysis

Unfortunately, the search results do not provide specific information about the physical and chemical properties of this compound.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Novel Sigma-2 Receptor Probes : Research into benzamide analogues, such as [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, has contributed to the development of novel sigma-2 receptor probes. These probes are useful for studying sigma-2 receptors in vitro, indicating potential applications in neurological research and drug development (Xu et al., 2005).

- Palladium-Catalyzed Domino Reactions : A method for the synthesis of 4-phenylquinazolinones via palladium-catalyzed domino reactions of o-aminobenzamides with benzyl alcohols in water showcases the chemical versatility of benzamide derivatives in constructing complex molecular architectures (Hikawa et al., 2012).

Therapeutic Potential and Mechanism of Action

- Antitumor Activity : Synthesized 3-benzyl-substituted-4(3H)-quinazolinones have demonstrated significant in vitro antitumor activity. This underscores the potential of benzamide derivatives in cancer therapy, with certain compounds showing broad-spectrum antitumor activity and selective action towards specific cancer cell lines (Al-Suwaidan et al., 2016).

- Local Anesthetic Activity : The evaluation of 1-aryltetrahydroisoquinoline alkaloid derivatives has revealed their potential as local anesthetics, indicating the therapeutic applications of benzamide derivatives in pain management. Acute toxicity studies and structure-toxicity relationships further guide the development of safer and more effective analgesic agents (Azamatov et al., 2023).

Pharmacological Screening and Drug Discovery

- Antioxidant Properties : Tetrandrine, a related benzylisoquinoline alkaloid, has been studied for its antioxidant properties and its ability to inhibit lipid peroxidation induced by quartz, which may provide insights into the development of antifibrotic treatments (Shi et al., 1995).

- PARP Inhibitors for Cancer Treatment : The synthesis and evaluation of 3-substituted benzamides and 5-substituted isoquinolin-1-ones as inhibitors of poly(ADP-ribose)polymerase (PARP) highlight the role of benzamide derivatives in enhancing the efficacy of radiotherapy and chemotherapy in cancer treatment (Watson et al., 1998).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the search results. As with any chemical compound, appropriate safety measures should be taken when handling and storing it3.

Orientations Futures

The compound has potential applications in various fields of research and industry3. However, specific future directions or applications are not readily available from the current search results.

Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For more detailed information, it is recommended to refer to scientific literature or consult with a chemical expert.

Propriétés

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c1-17-12-18(2)14-21(13-17)25(29)26-22-9-10-23-20(15-22)8-11-24(28)27(23)16-19-6-4-3-5-7-19/h3-7,9-10,12-15H,8,11,16H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFLHRXZXPDHLD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,5-dimethylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2E)-N-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2696276.png)

![2-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2696277.png)

![N-(Oxolan-2-ylmethyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2696283.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2696285.png)

![ethyl N-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)glycinate](/img/structure/B2696295.png)